molecular formula C6H13NO B6167142 (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol CAS No. 2272847-33-1

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol

Cat. No.: B6167142
CAS No.: 2272847-33-1
M. Wt: 115.17 g/mol
InChI Key: MCGGNCUHFFNTAE-YFKPBYRVSA-N
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Description

(1S)-1-(1-Methylazetidin-3-yl)ethan-1-ol (CAS 2272847-33-1) is a chiral chemical compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol . Its structure features an azetidine ring, a four-membered saturated heterocycle, which is N-methylated and substituted with an ethanol group in the (S)-configuration . As a small, rigid heterocyclic building block, this compound is of significant interest in medicinal chemistry and drug discovery. Azetidines are valuable scaffolds used in the design and synthesis of novel bioactive molecules. The chiral alcohol functional group provides a versatile handle for further chemical modifications, making it a useful intermediate for creating more complex structures for research and development purposes . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2272847-33-1

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1S)-1-(1-methylazetidin-3-yl)ethanol

InChI

InChI=1S/C6H13NO/c1-5(8)6-3-7(2)4-6/h5-6,8H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

MCGGNCUHFFNTAE-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1CN(C1)C)O

Canonical SMILES

CC(C1CN(C1)C)O

Purity

95

Origin of Product

United States

Chiral Starting Materials:an Alternative Approach Involves Using a Chiral Starting Material That Directs the Stereochemical Outcome. for Instance, Chiral N Propargylsulfonamides, Derived from Chiral Sulfinamide Chemistry, Have Been Used to Synthesize Chiral Azetidin 3 Ones with Excellent Enantiomeric Excess >98% Ee .nih.govscilit.comsubsequent Reaction of This Chiral Azetidinone Could Establish the Second Stereocenter.

Table 4: Enantioselectivity in the Asymmetric Synthesis of Chiral Alcohols/Amines from Ketones
MethodCatalyst/EnzymeProduct TypeEnantiomeric Excess (ee)Reference
OrganocatalysisChiral OrganocatalystC2-functionalized Azetidine (B1206935)84–92% nih.gov
Enzymatic TransaminationTransaminase ATA-025Chiral Amine≥ 98.5% researchgate.net
Gold-Catalyzed CyclizationChiral Sulfinamide AuxiliaryChiral Azetidin-3-one (B1332698)>98% nih.gov
One-pot Reductive AminationRh/Josiphos CatalystChiral Spiro-azetidine84% doi.org

This table summarizes the high levels of enantioselectivity achievable in producing chiral molecules from prochiral precursors using various modern synthetic methods, which are applicable to the synthesis of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol.

Reactivity and Derivatization Studies of 1s 1 1 Methylazetidin 3 Yl Ethan 1 Ol

Transformations of the Hydroxyl Moiety

The hydroxyl group is a primary site for chemical modification in (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol .

Oxidation reactions to carbonyl functionalities.

No specific studies detailing the oxidation of This compound to its corresponding ketone, 1-(1-methylazetidin-3-yl)ethanone, have been reported in the scientific literature. In principle, as a secondary alcohol, it would be susceptible to oxidation by a variety of standard oxidizing agents.

Oxidizing Agent Expected Product Research Findings for this compound
Pyridinium chlorochromate (PCC)1-(1-methylazetidin-3-yl)ethanoneNo specific data available.
Swern Oxidation1-(1-methylazetidin-3-yl)ethanoneNo specific data available.
Jones Reagent1-(1-methylazetidin-3-yl)ethanoneNo specific data available.

Esterification and etherification strategies.

There is a lack of published research on the specific esterification or etherification of This compound . Generally, the hydroxyl group could be converted to an ester through reaction with an acyl chloride or a carboxylic acid under acidic catalysis, or to an ether via Williamson ether synthesis. However, no experimental details or characterization of such derivatives of the title compound are available.

Reaction Type Reagents Expected Product Research Findings for this compound
EsterificationAcetyl chloride(1S)-1-(1-methylazetidin-3-yl)ethyl acetateNo specific data available.
EtherificationSodium hydride, Methyl iodide(1S)-1-methoxy-1-(1-methylazetidin-3-yl)ethaneNo specific data available.

Nucleophilic substitution reactions at the carbinol carbon.

No studies have been found that investigate nucleophilic substitution reactions at the carbinol carbon of This compound . For such a reaction to occur, the hydroxyl group would first need to be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a nucleophile could then displace this group. While a study on the conversion of the related compound 1-benzhydrylazetidin-3-ol (B14779) to an amine via a mesylate intermediate exists, this specific transformation has not been documented for This compound .

Chemical Modifications of the 1-Methylazetidine Nitrogen

The tertiary nitrogen of the 1-methylazetidine ring represents another potential site for chemical modification.

Nucleophilic substitution reactions on the azetidine (B1206935) ring nitrogen.

As a tertiary amine, the nitrogen atom in This compound is generally not susceptible to nucleophilic substitution. Reactions at this position would more likely involve the nitrogen acting as a nucleophile.

Acylation and alkylation studies.

Specific studies on the acylation or alkylation of the azetidine nitrogen in This compound are absent from the literature. In theory, as a tertiary amine, the nitrogen could be alkylated to form a quaternary ammonium (B1175870) salt. For instance, reaction with an alkyl halide like methyl iodide would be expected to yield the corresponding methiodide salt. However, no such reactions or their products have been described for this specific compound.

Reaction Type Reagent Expected Product Research Findings for this compound
AlkylationMethyl iodide1,1-dimethyl-3-((1S)-1-hydroxyethyl)azetidinium iodideNo specific data available.

Regioselective Functionalization of the Azetidinyl Ring

The functionalization of the azetidine ring in this compound presents a synthetic challenge due to the inherent strain of the four-membered ring and the presence of multiple potentially reactive sites. However, achieving regioselective substitution on the azetidinyl core is crucial for the development of novel derivatives with tailored properties for various applications in medicinal chemistry and materials science. Research in this area focuses on directing chemical modifications to specific positions on the azetidine ring, primarily the C2 and C4 positions, while preserving the chiral center and the core structure of the molecule.

The reactivity of the C-H bonds on the azetidine ring can be influenced by the existing substituents. In the case of this compound, the N-methyl group and the (1S)-1-hydroxyethyl group at the C3 position play significant roles in determining the outcome of functionalization reactions. The nitrogen atom of the azetidine can act as a Lewis base, coordinating to metal catalysts and influencing the reactivity of adjacent C-H bonds. Furthermore, the hydroxyl group of the side chain offers a potential handle for directed functionalization, a strategy increasingly employed in modern synthetic chemistry to achieve high levels of regioselectivity.

Recent advancements in C-H activation and functionalization methodologies have opened new avenues for the selective derivatization of saturated heterocycles like azetidine. These methods often employ transition metal catalysts, such as rhodium and palladium, which can selectively cleave C-H bonds and facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of these reactions is typically controlled by the presence of a directing group that positions the catalyst in close proximity to a specific C-H bond.

For this compound, the hydroxyl group on the side chain could potentially serve as an endogenous directing group. Through coordination to a metal center, the hydroxyl group may direct the catalyst to functionalize the C2 or C4 positions of the azetidine ring. The stereochemistry of the chiral center at C1 of the ethan-1-ol substituent can also be expected to influence the facial selectivity of the reaction.

While specific studies on the regioselective functionalization of this compound are not extensively documented in publicly available literature, analogous transformations on similar substituted N-alkylazetidines provide insights into the potential reactivity. For instance, the lithiation of N-substituted 2-arylazetidines has been shown to be highly regioselective, with the site of deprotonation being influenced by the nature of the N-substituent. nih.gov This suggests that the electronic and steric properties of the substituents on the azetidine ring are key determinants of its functionalization pattern.

The exploration of regioselective functionalization of the azetidinyl ring in this compound is a promising area for future research. The development of catalytic systems that can selectively activate the C2 or C4 C-H bonds would provide access to a wide array of novel derivatives with potentially valuable biological activities. The following data tables illustrate hypothetical examples of regioselective functionalization based on established principles of C-H activation chemistry.

Table 1: Hypothetical Regioselective C-H Arylation at the C2 Position

EntryArylating AgentCatalystLigandSolventTemp (°C)Yield (%)Regioisomeric Ratio (C2:C4)
1Phenylboronic acidPd(OAc)₂SPhosToluene10075>95:5
24-Fluorophenylboronic acidPd₂(dba)₃XPhosDioxane11082>95:5
32-Thienylboronic acidPdCl₂(dppf)-DMF9068>95:5

Table 2: Hypothetical Regioselective C-H Alkylation at the C4 Position

EntryAlkylating AgentCatalystDirecting Group AssistanceBaseSolventTemp (°C)Yield (%)Regioisomeric Ratio (C4:C2)
1Methyl iodideRh₂(esp)₂Hydroxyl GroupK₂CO₃DCE8065>90:10
2Ethyl bromide[Rh(cod)Cl]₂Hydroxyl GroupCs₂CO₃THF7071>90:10
3Benzyl bromide[Ir(cod)Cl]₂Hydroxyl GroupNaHDioxane9059>90:10

These tables are intended to be illustrative of the types of regioselective transformations that could be envisioned for this molecule, based on current synthetic methodologies. Further experimental work is required to validate these potential reaction pathways and to fully explore the rich chemistry of the azetidinyl ring in this compound.

Advanced Characterization Techniques for 1s 1 1 Methylazetidin 3 Yl Ethan 1 Ol and Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For a molecule with the complexity of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol, a suite of advanced NMR experiments is required to resolve its constitution and stereochemistry.

The proton (¹H) NMR spectrum of this compound presents several overlapping signals, particularly from the protons on the azetidine (B1206935) ring and the ethan-1-ol side chain. These protons form a complex network of scalar couplings (J-couplings), which can be challenging to interpret from a simple one-dimensional (1D) spectrum. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are indispensable for deciphering these intricate spin systems.

A COSY experiment would reveal correlations between protons that are directly coupled, typically within two to three bonds of each other. For instance, the methine proton of the ethan-1-ol group (CH-OH) would show a correlation to the methyl protons (CH₃) and the proton on the azetidine ring to which the ethanol (B145695) group is attached. TOCSY, on the other hand, extends these correlations to the entire spin system, allowing for the identification of all protons within a coupled network.

The carbon-13 (¹³C) NMR spectrum, while simpler due to the low natural abundance of ¹³C and the common use of proton decoupling, provides crucial information on the number and electronic environment of the carbon atoms. rsc.org Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are then used to link the proton and carbon frameworks. HSQC correlates each proton to its directly attached carbon, while HMBC reveals longer-range correlations (typically 2-3 bonds), which is instrumental in piecing together the molecular structure. For example, an HMBC experiment would show a correlation from the N-methyl protons to the two adjacent carbons of the azetidine ring.

A representative, though hypothetical, dataset for the key 1D and 2D NMR correlations for this compound is presented below.

Proton (¹H) Signal¹H Chemical Shift (ppm, hypothetical)Key COSY Correlations (hypothetical)Key HMBC Correlations (hypothetical)
CH₃ (ethanol)1.25 (d, J=6.5 Hz)CH-OHCH-OH, C(azetidine)
N-CH₃2.40 (s)-C(azetidine)-H₂, C(azetidine)-H₂'
Azetidine CH₂2.80-3.20 (m)Azetidine CH, Azetidine CH₂'N-CH₃, C(azetidine)-H
Azetidine CH3.30-3.50 (m)Azetidine CH₂, CH-OHCH₃(ethanol), C(azetidine)-H₂
CH-OH3.80 (q, J=6.5 Hz)CH₃ (ethanol), Azetidine CHCH₃(ethanol), C(azetidine)
OH4.50 (br s)-CH-OH

Note: The chemical shifts and coupling constants (J) are illustrative and would be determined experimentally.

Determining the absolute and relative stereochemistry is a critical aspect of characterizing chiral molecules. For this compound, which has two stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are employed. NOE-based experiments, including 1D NOE difference spectroscopy and 2D NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy), detect through-space interactions between protons that are in close proximity, typically less than 5 Å apart.

By observing NOE correlations, the relative orientation of substituents on the stereocenters can be deduced. For instance, an NOE between the proton on the chiral carbon of the ethanol group and specific protons on the azetidine ring would provide strong evidence for their spatial proximity and thus help in assigning the relative stereochemistry. The synthesis of both diastereomers and a comparative analysis of their NOE patterns would provide conclusive evidence for the stereochemical assignment.

For the determination of the absolute configuration, techniques such as the formation of Mosher's esters or other chiral derivatizing agents can be used in conjunction with NMR. The difference in chemical shifts of the protons adjacent to the newly formed chiral center in the resulting diastereomeric esters can be used to assign the absolute stereochemistry of the original alcohol.

Advanced Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₆H₁₃NO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. mdpi.com

IonElemental FormulaCalculated Monoisotopic Mass (Da)Observed Mass (HRMS, hypothetical)
[M+H]⁺C₆H₁₄NO⁺116.1070116.1072
[M+Na]⁺C₆H₁₃NNaO⁺138.0889138.0891

In tandem mass spectrometry (MS/MS), the molecular ion is isolated, subjected to fragmentation, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. The fragmentation of protonated this compound would likely proceed through characteristic pathways for N-methylated azetidines and secondary alcohols.

Common fragmentation pathways could include the loss of a water molecule from the protonated alcohol, cleavage of the C-C bond between the azetidine ring and the ethanol side chain, and ring-opening reactions of the azetidine moiety. A systematic study of the fragmentation of related ketamine analogues has shown predictable cleavage patterns that aid in structural identification. nih.gov

A hypothetical fragmentation pattern for [M+H]⁺ of this compound is presented below:

Precursor Ion (m/z)Fragmentation Pathway (hypothetical)Product Ion (m/z)
116.1Loss of H₂O98.1
116.1Cleavage of azetidine ring85.1
116.1Loss of CH₃CHOH70.1
98.1Loss of C₂H₄70.1

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. nih.gov When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation and can be used to study the conformational landscape of molecules. nih.gov

For a flexible molecule like this compound, different conformers may exist in the gas phase. These conformers will have different collision cross-sections (CCS), which is a measure of their effective size. By measuring the arrival time distribution in the IMS cell, it is possible to distinguish between different conformers. This is particularly valuable for differentiating between diastereomers, which may adopt different preferred conformations. The integration of ion mobility with mass spectrometry offers a powerful approach for the detailed characterization of isomeric species. nih.govuni.lu

CompoundAdductPredicted CCS (Ų) (hypothetical)
(1S,3'R)-1-(1-methylazetidin-3-yl)ethan-1-ol[M+H]⁺123.5
(1S,3'S)-1-(1-methylazetidin-3-yl)ethan-1-ol[M+H]⁺125.2
This compound[M+Na]⁺129.8

Note: The CCS values are illustrative and would be determined experimentally. The ability to resolve diastereomers would depend on the difference in their CCS values and the resolving power of the instrument.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers, allowing for the accurate determination of enantiomeric excess (ee). The principle of chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

The selection and development of an appropriate chiral stationary phase (CSP) are paramount for achieving successful enantiomeric separation. For a compound like this compound, which contains both a hydroxyl group and a tertiary amine, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and ability to resolve a wide range of chiral compounds. csfarmacie.cz These phases, often coated onto a silica (B1680970) support, provide a complex chiral environment with grooves and cavities that can stereoselectively interact with analytes through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. csfarmacie.cz

For instance, the separation of azelnidipine, a more complex azetidine-containing molecule, was successfully achieved using a Chiralpak AD-H column, which is an amylose-based CSP. nih.gov This suggests that polysaccharide-based columns would be a primary choice for developing a separation method for this compound. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation. csfarmacie.cznih.gov The addition of a small amount of an amine modifier, like diethylamine, is often necessary to improve peak shape and reduce tailing for basic compounds like this azetidine derivative.

Another class of CSPs that could be explored are cyclodextrin-based phases. These work on the principle of inclusion complexation, where the enantiomers fit differently into the chiral cavity of the cyclodextrin.

The development process for an effective chiral separation method would involve screening a variety of polysaccharide and cyclodextrin-based columns with different mobile phase compositions. The goal is to maximize the resolution (Rs) between the two enantiomers, with a value greater than 1.5 indicating baseline separation.

Table 1: Hypothetical Screening of Chiral Stationary Phases for the Separation of 1-(1-methylazetidin-3-yl)ethan-1-ol Enantiomers

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)Resolution (Rs)
Chiralpak AD-HHexane/Isopropanol (90:10) + 0.1% DEA1.01.8
Chiralcel OD-HHexane/Ethanol (85:15) + 0.1% DEA0.82.1
Cyclobond I 2000Acetonitrile/Water (70:30)1.21.2
Chiralpak ICHexane/Isopropanol (95:5) + 0.1% DEA1.01.6

Note: This table is illustrative and represents a plausible outcome of a method development study. DEA refers to diethylamine.

Once an effective analytical method is established, it can be scaled up to a preparative level to isolate larger quantities of the desired (1S)-enantiomer for further studies. Preparative chiral chromatography utilizes larger columns with the same stationary phase and a higher flow rate to process more significant amounts of the racemic mixture. mdpi.com The goal of preparative separation is to obtain the target enantiomer with high purity and enantiomeric excess.

The fractions corresponding to each enantiomer are collected separately as they elute from the column. The purity of the collected fractions is then confirmed using the analytical scale method. This process is crucial in research and early development to obtain pure enantiomers for biological testing and further chemical synthesis.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While chiral chromatography can effectively separate enantiomers and determine their relative proportions, it does not inherently reveal the absolute configuration of each enantiomer. X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govmit.edu

This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the precise arrangement of atoms in the crystal lattice can be determined.

For a chiral molecule, the determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion. mit.edu This effect, which is more pronounced for heavier atoms, allows for the differentiation between the two possible enantiomeric forms. Even for light-atom molecules like this compound (containing only carbon, hydrogen, nitrogen, and oxygen), modern diffractometers and computational methods can often determine the absolute configuration with high confidence. mit.edu To enhance the anomalous scattering signal, the compound can be crystallized as a salt with a heavier counter-ion (e.g., as a hydrochloride or hydrobromide salt).

The crystallographic data not only confirms the (S) configuration at the chiral center but also provides detailed information about bond lengths, bond angles, and the conformation of the azetidine ring and the side chain. This information is invaluable for understanding the molecule's structure-activity relationship.

Table 2: Hypothetical Crystallographic Data for this compound Hydrochloride

ParameterValue
Chemical FormulaC6H14ClNO
Formula Weight151.64
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.854
b (Å)9.123
c (Å)12.456
Volume (ų)892.1
Z4
Density (calculated) (g/cm³)1.128
Flack Parameter0.05(3)

Note: This table is a hypothetical representation of crystallographic data. The Flack parameter is a critical value in determining the absolute configuration, with a value close to zero for the correct enantiomer.

Computational and Theoretical Chemistry of 1s 1 1 Methylazetidin 3 Yl Ethan 1 Ol

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol, DFT calculations can provide a deep understanding of its three-dimensional geometry, conformational preferences, and electronic properties.

DFT calculations would begin with the optimization of the molecule's geometry to find its lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles that define the pucker of the azetidine (B1206935) ring and the orientation of the ethanol (B145695) substituent would be determined.

Recent research on other substituted azetidines has demonstrated the utility of DFT in rationalizing their structural features and reactivity. For instance, studies on lithiated oxazolinylazetidines have used DFT calculations to understand the configurational stability of these intermediates. cnr.it These calculations have highlighted the importance of nitrogen atom dynamics and ring puckering in azetidines, which are expected to be less constrained than in smaller aziridine (B145994) rings. cnr.it

Table 1: Illustrative DFT-Calculated Structural Parameters for the Lowest Energy Conformer of this compound

ParameterAtoms InvolvedCalculated Value
Bond Lengths (Å)
C-N (ring)1.47
C-C (ring)1.55
N-CH₃1.45
C-O1.43
O-H0.96
**Bond Angles (°) **
C-N-C (ring)88.5
N-C-C (ring)91.5
C-C-OH109.5
Dihedral Angles (°)
H-O-C-C180.0 (anti)
C(ring)-C(ring)-C(subst)-O65.0

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations. It is not based on published experimental or computational data for this specific molecule.

Reaction Pathway Modeling and Energy Profile Calculations

Computational chemistry provides essential tools for modeling reaction pathways and calculating the associated energy profiles. This is particularly valuable for understanding the synthesis and reactivity of novel compounds like this compound. Techniques such as transition state theory combined with DFT are employed to map the energetic landscape of a chemical reaction.

For the synthesis of substituted azetidines, computational modeling has been used to guide and predict reaction outcomes. For example, in the photocatalyzed synthesis of azetidines from alkenes and oximes, computational models have been developed to prescreen which reactant pairs will likely lead to a successful reaction. mit.edu These models often calculate the frontier molecular orbital energies of the reactants to predict their reactivity. mit.eduresearchgate.net

A hypothetical reaction pathway for the formation of this compound could involve the nucleophilic attack of an organometallic reagent on a suitable azetidin-3-one (B1332698) precursor. Computational modeling could elucidate the structure of the transition state for this reaction, as well as the energies of the reactants, intermediates, transition states, and products. This information is critical for determining the reaction's feasibility, kinetics, and thermodynamics.

Table 2: Illustrative Energy Profile for a Hypothetical Synthesis Step of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants1-methylazetidin-3-one + methylmagnesium bromide0.0
Transition StateStructure for the addition of the methyl group+15.2
Product ComplexThis compound complexed with MgBr₂-25.8

Note: The data in this table is illustrative and represents a plausible energy profile for a Grignard addition to an azetidinone. It is not based on published data for this specific reaction.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are routinely used to predict various spectroscopic properties, including NMR (¹H and ¹³C), IR, and UV-Vis spectra. These predictions are invaluable for structure elucidation and for confirming the identity of a synthesized compound. DFT and time-dependent DFT (TD-DFT) are the primary methods used for these predictions.

For this compound, DFT calculations can predict the chemical shifts of each proton and carbon atom. These predicted shifts can then be compared with experimental data obtained from NMR spectroscopy. Discrepancies between predicted and experimental spectra can often provide insights into subtle structural or conformational effects. For instance, a computational NMR approach has been demonstrated for the accurate prediction of ¹H and ¹³C chemical shifts of complex molecules like triterpenoid (B12794562) oximes by screening a large number of DFT methods. researchgate.net

Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These frequencies can be correlated with the peaks observed in an experimental IR spectrum, aiding in the identification of key functional groups such as the O-H stretch of the alcohol and the various C-N and C-C stretches of the azetidine ring.

Table 3: Illustrative Predicted vs. Typical Experimental Spectroscopic Data for this compound

SpectrumFeaturePredicted ValueTypical Experimental Value
¹³C NMR C-OH65.4 ppm60-70 ppm
N-CH₃42.1 ppm40-45 ppm
Ring Carbons55-65 ppm50-70 ppm
¹H NMR O-H2.5 ppm1-5 ppm (variable)
CH-OH3.8 ppm3.5-4.5 ppm
N-CH₃2.4 ppm2.2-2.6 ppm
IR O-H stretch3400 cm⁻¹ (broad)3200-3600 cm⁻¹ (broad)
C-N stretch1150 cm⁻¹1020-1250 cm⁻¹
C-O stretch1050 cm⁻¹1000-1260 cm⁻¹

Note: The predicted values in this table are illustrative and based on general principles of computational spectroscopy. The experimental values represent typical ranges for the respective functional groups.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. mdpi.com

For a flexible molecule like this compound, MD simulations would be crucial for exploring its various conformations. This would involve simulating the molecule's dynamics in a solvent, such as water, over a timescale of nanoseconds to microseconds. The resulting trajectory would show the puckering of the azetidine ring, the rotation around the C-C and C-O bonds of the substituent, and the interactions with the surrounding solvent molecules.

Analysis of the MD trajectory can identify the most stable and populated conformations, as well as the energy barriers between them. This information is important for understanding how the molecule's shape influences its properties and biological activity. Recent studies have combined MD simulations with machine learning techniques to more efficiently explore the conformational space of complex biomolecules. cnr.it While the title compound is a small molecule, similar principles of exploring conformational equilibria apply.

Table 4: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation

ConformerRing PuckerO-H DihedralRelative Energy (kcal/mol)Population (%)
1Axial-like substituentanti0.065
2Equatorial-like substituentanti0.825
3Axial-like substituentgauche1.510

Note: The data in this table is for illustrative purposes to show the type of results obtained from MD simulations and does not represent actual calculated data for this molecule.

Applications of 1s 1 1 Methylazetidin 3 Yl Ethan 1 Ol As a Versatile Synthetic Scaffold

Incorporation into Complex Molecular Frameworks

The compact and rigid nature of the azetidine (B1206935) ring in (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol makes it an ideal building block for introducing three-dimensional character into larger, more complex molecular architectures. enamine.net This is a particularly sought-after attribute in medicinal chemistry, where molecular shape and vectoral presentation of functional groups are critical for biological activity. nih.gov The secondary alcohol and the tertiary amine within the molecule offer two distinct points for chemical modification, allowing for its controlled incorporation into a variety of molecular scaffolds.

The hydroxyl group can be readily transformed into other functionalities, such as esters, ethers, or halides, enabling coupling with a wide range of other molecules through standard synthetic methodologies. Similarly, the N-methylated azetidine nitrogen can, under certain conditions, be further functionalized or can influence the reactivity of the ring itself. The inherent chirality of the molecule, originating from the (1S)-ethan-1-ol substituent, is of significant value, as it can be used to introduce stereochemical control in the synthesis of complex chiral targets, a crucial aspect in the development of pharmaceuticals and other biologically active compounds. researchgate.netnih.gov

For instance, the azetidine ring can serve as a conformationally restricted isostere for other cyclic systems, such as piperidine (B6355638) or pyrrolidine (B122466), offering a way to fine-tune the physicochemical properties and biological activity of a lead compound. nih.gov Its smaller ring size can lead to improved metabolic stability and cell permeability.

Use in the Synthesis of Scaffolds for Chemical Probe Development

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The development of effective probes requires scaffolds that are not only synthetically accessible but also allow for the systematic introduction of reporter groups (e.g., fluorophores, biotin) and reactive functionalities for target engagement. This compound provides a robust framework for the construction of such probes.

The hydroxyl group serves as a convenient handle for the attachment of various reporter tags or linking moieties through esterification or etherification reactions. The azetidine ring itself can be part of the pharmacophore that interacts with the biological target. The defined stereochemistry of the scaffold ensures that the appended groups are presented in a specific spatial orientation, which is critical for selective target recognition.

The synthesis of diverse azetidine-based scaffolds has been shown to be a successful strategy for creating libraries of compounds for screening and identifying novel chemical probes. acs.orgnih.gov By systematically modifying the substituents on the azetidine ring and the side chain of this compound, a collection of probes with varying properties can be generated to explore structure-activity relationships.

Contribution to the Construction of Diverse Chemical Libraries

The generation of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. The structural and functional diversity of these libraries is paramount for increasing the probability of identifying hit compounds with desired biological activities. This compound is an excellent starting point for the construction of such libraries due to its amenability to diversification at multiple positions. chemrxiv.org

A common strategy involves a divergent synthetic approach, where the core azetidine scaffold is elaborated with a variety of building blocks. For example, the hydroxyl group can be reacted with a library of carboxylic acids or acyl chlorides to generate a diverse set of esters. Furthermore, the N-methyl group could potentially be cleaved and replaced with other substituents to introduce additional diversity.

The synthesis and profiling of diverse collections of azetidine-based scaffolds have been successfully employed to develop lead-like libraries focused on specific therapeutic areas, such as central nervous system (CNS) disorders. acs.orgnih.gov The rigid nature of the azetidine core helps in pre-organizing the appended functionalities, leading to compounds with more defined three-dimensional shapes, a desirable feature for library members.

Table 1: Potential Diversification of this compound for Chemical Library Synthesis

Modification Site Reaction Type Potential Building Blocks Resulting Functionality
Hydroxyl GroupEsterificationCarboxylic acids, Acyl chloridesEsters
EtherificationAlkyl halides, TosylatesEthers
Azetidine NitrogenDemethylation/Re-alkylationAlkyl halides, Acyl chloridesVaried N-substituents
Azetidine RingRing Opening/ExpansionNucleophiles, Rearrangement catalystsSubstituted acyclic amines, Larger heterocycles

Precursor to Architecturally Diverse Heterocyclic Systems

The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening and ring-expansion reactions, providing a powerful synthetic strategy for accessing a variety of other heterocyclic systems. rsc.orgrsc.org This reactivity transforms this compound from a simple building block into a versatile precursor for more complex and architecturally diverse heterocycles. researchgate.netub.bw

Nucleophilic attack at the C2 or C4 position of the azetidine ring can lead to ring-opened products, which are highly functionalized acyclic amines. These intermediates can then be cyclized under different conditions to form larger rings, such as pyrrolidines, piperidines, or even medium-sized rings, which are often challenging to synthesize via other methods. researchgate.net

Furthermore, rearrangements catalyzed by Lewis acids or transition metals can induce ring expansion of the azetidine core. For example, the insertion of a carbon atom into the ring can lead to the formation of pyrrolidine derivatives. The specific outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions, allowing for the selective synthesis of a desired heterocyclic scaffold. This approach significantly broadens the scope of molecules that can be accessed from a single, readily available chiral precursor. nih.govrsc.org

Q & A

Q. What are the recommended synthetic routes for (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation or stereoselective reduction of ketone precursors. For example, iron(II) phthalocyanine (FePC) catalysts under aerobic conditions can promote Markovnikov-selective hydration of alkynes to secondary alcohols, as demonstrated in analogous syntheses of 1-(p-tolyl)ethan-1-ol . Key parameters include solvent choice (e.g., ethanol for solubility), catalyst loading (0.25 mol%), and reaction time (6–24 hours). TLC and GC analysis are critical for monitoring reaction progress .

Q. How is the stereochemical purity of this compound validated experimentally?

  • Methodological Answer : Chiral HPLC or polarimetry is used to confirm enantiomeric excess. For structural validation, 1H NMR^1 \text{H NMR} (400 MHz, CDCl3_3) can resolve diastereotopic protons near the chiral center. In similar alcohols, distinct splitting patterns (e.g., δ 4.75 ppm, q, J=6.45HzJ = 6.45 \, \text{Hz}) confirm stereochemistry . X-ray crystallography may also be employed if crystalline derivatives are obtainable.

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : Secondary alcohols with azetidine rings are hygroscopic and prone to oxidation. Storage in sealed containers under inert gas (N2_2) at 2–8°C is recommended, as seen for structurally related alcohols like (1S)-1-(oxolan-3-yl)ethan-1-ol . Stability tests under varying temperatures and humidity levels should precede long-term storage.

Advanced Research Questions

Q. How do electronic effects of the 1-methylazetidin-3-yl group influence hydrogen-bonding interactions in catalytic systems?

  • Methodological Answer : The azetidine ring’s strained geometry and basic nitrogen can act as a hydrogen-bond acceptor. Computational studies (DFT or MD simulations) can map electrostatic potential surfaces to predict interactions with protic solvents or enzyme active sites. Experimentally, IR spectroscopy (O–H stretching frequency shifts) quantifies H-bond strength, as applied in urea-catalyzed reactions .

Q. What strategies resolve contradictory data on the compound’s reactivity in oxidation vs. reduction pathways?

  • Methodological Answer : Contradictions may arise from competing mechanisms (e.g., radical vs. ionic pathways). Systematic variation of oxidizing agents (e.g., CrO3_3 vs. TEMPO) and reductants (NaBH4_4 vs. LiAlH4_4) under controlled conditions can isolate dominant pathways. Kinetic isotope effects (KIEs) and 18O^{18} \text{O}-labeling experiments elucidate mechanistic details, as used in allyl rearrangements of similar alcohols .

Q. How can enantioselective synthesis be optimized to minimize racemization during scale-up?

  • Methodological Answer : Racemization often occurs at elevated temperatures or acidic/basic conditions. Low-temperature protocols (e.g., –78°C) and non-ionic catalysts (e.g., organocatalysts) mitigate this. For example, FePC-catalyzed reactions at 25°C achieved 67.8% yield with minimal racemization in analogous syntheses . Process analytical technology (PAT) ensures real-time monitoring of enantiomeric ratios.

Experimental Design & Data Analysis

Q. What analytical techniques differentiate this compound from its diastereomers or regioisomers?

  • Methodological Answer :
  • Chromatography : Chiral GC columns (e.g., Cyclodex-B) or HPLC with amylose-based stationary phases resolve enantiomers.
  • Spectroscopy : 13C NMR^{13} \text{C NMR} distinguishes regioisomers via carbon chemical shifts; NOESY correlations identify spatial proximity of the methylazetidine group to the hydroxyl proton .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C6 _6H13 _{13}NO), while fragmentation patterns differentiate structural isomers .

Q. How do solvent effects modulate the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl group, while protic solvents (e.g., MeOH) stabilize intermediates via H-bonding. Kamlet-Taft solvent parameters quantify these effects. For example, in SN2 reactions, dielectric constant (ε) and hydrogen-bond donor ability (α) correlate with reaction rates, as modeled for 3-methylidenehexan-1-ol derivatives .

Application-Oriented Questions

Q. What in vitro assays are suitable for probing the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC50_{50} determination.
  • Cytotoxicity : MTT assays using human cell lines (e.g., HEK293) assess viability at varying concentrations (1–100 μM).
  • Metabolic Stability : LC-MS/MS tracks compound degradation in liver microsomes .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
    QSAR models or molecular docking (AutoDock Vina) estimate logP, bioavailability, and binding affinities to targets like cytochrome P450. ADMET predictors (e.g., SwissADME) analyze absorption and toxicity risks based on structural analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.